![molecular formula C32H27N5O5S B2759644 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[(4-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-94-8](/img/structure/B2759644.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[(4-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[(4-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C32H27N5O5S and its molecular weight is 593.66. The purity is usually 95%.
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Scientific Research Applications
Cancer Immunotherapy
The benzo[4,5]imidazo[1,2-c]quinazoline derivatives have been identified as potent antagonists of the A2A adenosine receptor (A2A AR) . Blocking A2A AR can activate an immunostimulatory response, which is beneficial in cancer immunotherapy. By regulating signaling in the tumor microenvironment, these compounds can reverse immunosuppressive conditions and potentially inhibit the growth of cancers such as triple-negative breast cancer .
Molecular Modeling and Drug Design
These derivatives are used in molecular modeling to understand the structure-activity relationship (SAR) of drugs . By analyzing how different substitutions on the molecule affect its binding and activity, researchers can design more effective drugs with improved specificity and potency for their targets.
Antitumor Activity
In vitro studies have shown that certain benzo[4,5]imidazo[1,2-c]quinazoline derivatives exhibit significant antitumor activity . They work by inhibiting the production of cyclic adenosine monophosphate (cAMP), which is often upregulated in cancer cells, thereby reducing cancer cell proliferation.
T Cell Activation
These compounds have been evaluated for their ability to activate T cells, an essential component of the immune response against tumors . By enhancing T cell activation, these derivatives can contribute to a more robust immune response, aiding in the body’s natural defense against cancer.
Heterocyclic Chemistry in Nature
The benzo[4,5]imidazo[1,2-c]quinazoline scaffold is part of a broader class of nitrogen heterocycles that are ubiquitous in living systems . They are found in various enzymes, proteins, and DNA, making them crucial for life. Understanding these compounds can lead to insights into biological processes and the development of biomimetic materials.
Organoelectronic and Fluorescent Materials
Beyond their biological applications, derivatives of benzo[4,5]imidazo[1,2-c]quinazoline have potential uses in organoelectronic materials due to their ability to bind with various living systems . They can also serve as fluorescent materials, which have applications in imaging and sensing technologies.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[(4-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N5O5S/c1-41-28-14-9-20(17-29(28)42-2)15-16-33-31(38)22-10-13-24-26(18-22)35-32(36-27-6-4-3-5-25(27)34-30(24)36)43-19-21-7-11-23(12-8-21)37(39)40/h3-14,17-18H,15-16,19H2,1-2H3,(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVUIQJQAXAJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC=C(C=C6)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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